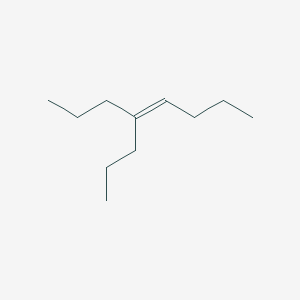
4-Propyloct-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyloct-4-ene: is an organic compound with the molecular formula C11H22 . It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes a propyl group attached to the fourth carbon of an octene chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyloct-4-ene can be achieved through several methods. One common approach involves the alkylation of octene with a propyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place under anhydrous conditions to prevent side reactions.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes involving the use of metal catalysts such as palladium or nickel. These catalysts facilitate the addition of propyl groups to octene under controlled temperature and pressure conditions. The process is optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Propyloct-4-ene undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon (Pd/C) can convert the double bond to a single bond, yielding 4-propyloctane.
Substitution: The allylic position of this compound is susceptible to nucleophilic substitution reactions, where reagents like halogens or alkyl groups can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: mCPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Hydrogen gas (H2) with Pd/C or nickel catalysts at elevated temperatures and pressures.
Substitution: Halogens (e.g., bromine, chlorine) and alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: 4-Propyloctane.
Substitution: Allylic halides, alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Propyloct-4-ene is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, making it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These compounds can serve as models for understanding enzyme-substrate interactions and metabolic pathways.
Medicine: While this compound itself may not have direct medicinal applications, its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 4-Propyloct-4-ene primarily involves its reactivity at the double bond. The compound can participate in electrophilic addition reactions, where electrophiles attack the electron-rich double bond, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create more complex molecules.
Comparaison Avec Des Composés Similaires
4-Propyloctane: The fully saturated analog of 4-Propyloct-4-ene, lacking the double bond.
4-Butyloct-4-ene: A similar compound with a butyl group instead of a propyl group.
4-Methyloct-4-ene: A compound with a methyl group at the fourth position.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity compared to its analogs. The presence of the propyl group and the double bond allows for selective reactions that are not possible with fully saturated or differently substituted compounds.
Propriétés
Numéro CAS |
14109-55-8 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
4-propyloct-4-ene |
InChI |
InChI=1S/C11H22/c1-4-7-10-11(8-5-2)9-6-3/h10H,4-9H2,1-3H3 |
Clé InChI |
FOVNUVWWKGPRIN-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


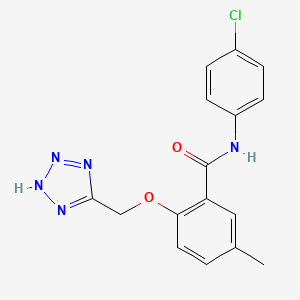
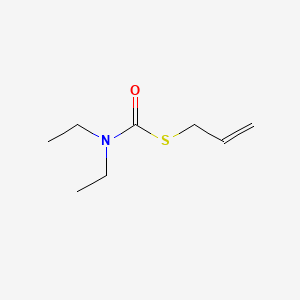
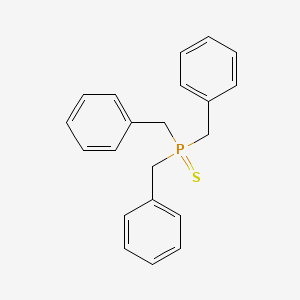
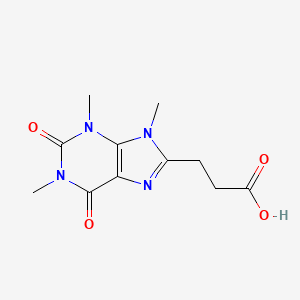
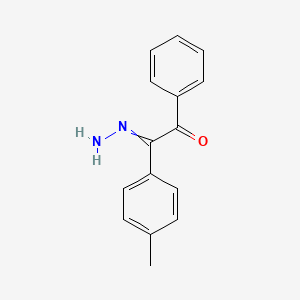
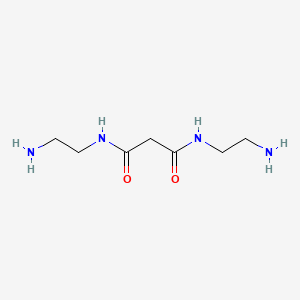
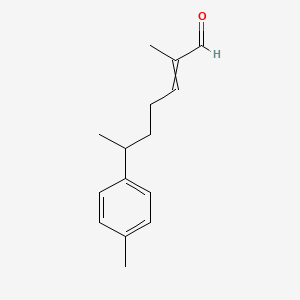
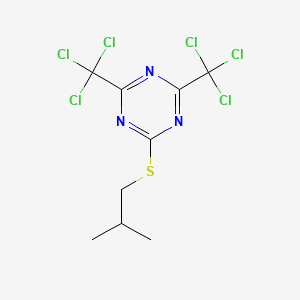
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)
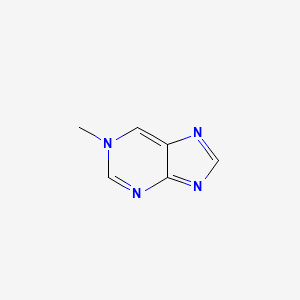
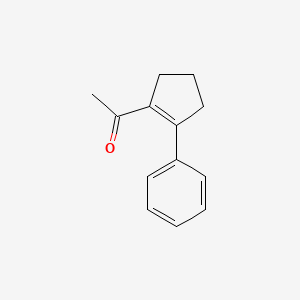
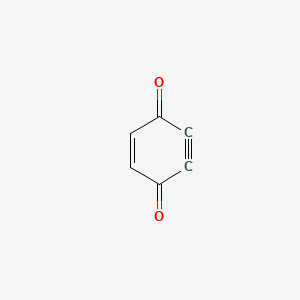
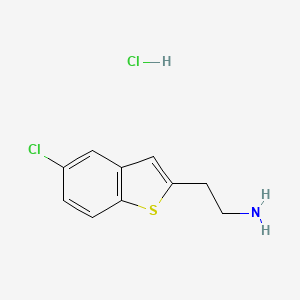
![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
